2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine
Overview
Description
2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine is a chemical compound with the molecular formula C14H23NO . It is also known by its synonym, Benzeneethanamine, β,β-dimethyl-4-(2-methylpropoxy)- .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine consists of a propylamine backbone with a methyl group and a phenyl group attached to the second carbon. The phenyl group is further substituted with a 2-methylpropoxy group .Scientific Research Applications
Biomolecular Interactions and Drug Discovery
Compounds with amine groups, especially those with specific structural configurations like "2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine", could play significant roles in biomolecular interactions. These interactions are crucial for drug discovery, where the binding affinity and specificity towards biological targets such as proteins and enzymes are key determinants of a compound's therapeutic potential. For instance, amine derivatives are explored for their interactions with DNA or proteins, providing insights into potential drug development pathways (Shoukry & van Eldik, 2023).
Neurochemical Research
Amines and their derivatives are of significant interest in neurochemical research due to their structural similarities to neurotransmitters. They are used in studies exploring the mechanisms of neurodegenerative diseases, neuroprotection, and neurotransmitter dynamics. For example, research on the neurotoxicity and neurochemistry of certain phenylisopropylamines provides insights into their effects on the central nervous system and potential implications for neurological disorders (McKenna & Peroutka, 1990).
Biodegradation and Environmental Science
In environmental science, the biodegradation pathways of aromatic compounds, including those with amine groups, are studied to understand their fate in the environment and their impact on ecosystems. This research is crucial for developing strategies to mitigate pollution and for the bioremediation of contaminated sites. Studies on the biodegradation of aromatic compounds by bacteria such as Escherichia coli offer valuable insights into the microbial degradation processes and potential environmental applications (Díaz et al., 2001).
Material Science and Polymer Chemistry
Amine derivatives are also explored in material science and polymer chemistry for their potential applications in creating novel materials. Their reactive amine groups make them suitable candidates for cross-linking agents in polymer synthesis or as functional groups in the design of smart materials with specific properties such as biocompatibility, environmental responsiveness, or adhesive capabilities. Research on bio-inspired adhesive materials, such as catechol-conjugated chitosan, demonstrates the versatility of amine-functionalized compounds in biomedical applications (Ryu, Hong, & Lee, 2015).
properties
IUPAC Name |
2-methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(2)9-16-13-7-5-12(6-8-13)14(3,4)10-15/h5-8,11H,9-10,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBVXGYIBZPQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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